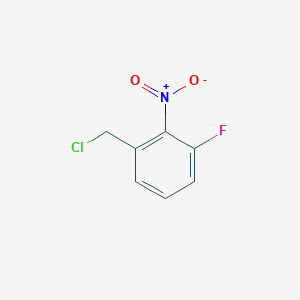

1-(Chloromethyl)-3-fluoro-2-nitrobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClFNO2 |

|---|---|

Molecular Weight |

189.57 g/mol |

IUPAC Name |

1-(chloromethyl)-3-fluoro-2-nitrobenzene |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2 |

InChI Key |

UYPQFFOMZPINFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])CCl |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 1 Chloromethyl 3 Fluoro 2 Nitrobenzene

Regioselective Nitration Approaches to Fluorochloroaromatic Precursors

The foundational step in the primary synthetic route to 1-(chloromethyl)-3-fluoro-2-nitrobenzene is the electrophilic nitration of 3-fluorotoluene (B1676563). The success of this step hinges on controlling the position of the incoming nitro group (–NO2) to favor the formation of the desired 3-fluoro-2-nitrotoluene (B1357575) isomer over other potential products.

Optimization of Ortho/Para Selectivity in Aromatic Nitration

The nitration of 3-fluorotoluene is governed by the directing effects of the two existing substituents: the methyl group (–CH3) and the fluorine atom (–F). libretexts.orglibretexts.orglumenlearning.com

Methyl Group (–CH3): This is an activating group that directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions through an electron-donating inductive effect and hyperconjugation. lumenlearning.com

Fluorine Atom (–F): As a halogen, fluorine is a deactivating group due to its strong electron-withdrawing inductive effect. However, it is also an ortho, para-director because it can donate a lone pair of electrons through resonance (a π-donating effect), which stabilizes the carbocation intermediates formed during attack at these positions. libretexts.org

In 3-fluorotoluene, these directing effects converge on three possible positions for nitration:

Position 2: ortho to both the methyl and fluoro groups.

Position 4: para to the methyl group and ortho to the fluoro group.

Position 6: ortho to the methyl group and para to the fluoro group.

The synthesis of the target compound requires the formation of 3-fluoro-2-nitrotoluene, resulting from nitration at the C2 position. Achieving selectivity for this isomer is challenging, as substitution at the C4 and C6 positions is also electronically favored. Typically, nitration of toluene (B28343) yields more ortho than para product, whereas nitration of fluorobenzene (B45895) strongly favors the para product. libretexts.orgresearchgate.net The final isomer distribution in 3-fluorotoluene is a complex interplay of these electronic preferences and steric hindrance, with the C2 position being the most sterically crowded.

Influence of Catalysis and Reaction Conditions on Nitration Efficiency

The choice of catalyst and reaction conditions is critical for maximizing the yield and influencing the regioselectivity of the nitration process. While traditional nitration is performed with a mixture of concentrated nitric and sulfuric acids, modern methods often employ solid acid catalysts to improve selectivity and environmental safety. rsc.orgserdp-estcp.mil

Research on the nitration of fluorotoluene isomers using solid acid catalysts has provided valuable insights. rsc.orgresearchgate.net For 3-fluorotoluene, catalysts such as H-beta zeolite, Fe/Mo/SiO2, and MoO3/SiO2 have been shown to effectively promote nitration using 70% nitric acid under mild conditions. rsc.orgresearchgate.net These catalysts, particularly H-beta zeolite, demonstrate high activity and stability, allowing for recycling without significant loss of performance. rsc.org

Studies have shown that at 60 °C using an H-beta catalyst, 3-fluorotoluene can be converted with high efficiency, yielding a mixture of isomers. The primary products reported in these studies are 3-fluoro-6-nitrotoluene (from C6 attack) and 3-fluoro-4-nitrotoluene (B108573) (from C4 attack). rsc.orgresearchgate.net While the formation of the desired 3-fluoro-2-nitrotoluene is not the major pathway under these specific conditions, its synthesis is achievable and it is a commercially available intermediate, suggesting that specific conditions can be optimized for its formation, followed by separation from the isomeric mixture. chemicalbook.com

| Catalyst | Conversion of 3-Fluorotoluene (%) | Selectivity for 3-fluoro-6-nitrotoluene (%) | Selectivity for 3-fluoro-4-nitrotoluene (%) |

|---|---|---|---|

| H-beta | 79.2 | 67.0 | 29.5 |

| Fe/Mo/SiO₂ | 75.4 | 65.0 | 31.0 |

| MoO₃/SiO₂ | 68.5 | 62.3 | 34.1 |

Table 1. Catalytic Nitration of 3-Fluorotoluene at 60°C. Data sourced from Dongare et al. rsc.orgresearchgate.net

Targeted Chloromethylation Reactions on Nitrofluorobenzene Systems

With the key intermediate, 3-fluoro-2-nitrotoluene, obtained, the next step is the introduction of the chloromethyl group. This can be achieved through two primary strategies: direct electrophilic or nucleophilic chloromethylation of a related nitroaromatic system, or radical-mediated chlorination of the pre-existing methyl group.

Electrophilic Chloromethylation Protocols and their Scope

Direct chloromethylation of an aromatic ring is typically accomplished via electrophilic aromatic substitution, most notably the Blanc chloromethylation reaction . This reaction uses formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst like zinc chloride. However, this method is generally ineffective for strongly deactivated aromatic rings. An attempt to chloromethylate 1-fluoro-2-nitrobenzene (B31998) would be challenging because the nitro group strongly withdraws electron density from the ring, making it highly unreactive toward electrophiles.

A more effective and modern approach for introducing a chloromethyl group onto an electron-deficient nitroaromatic ring is the Vicarious Nucleophilic Substitution (VNS) . organic-chemistry.orgsci-hub.senih.govacs.org This methodology allows for the formal substitution of a hydrogen atom by a nucleophile. For chloromethylation, the reaction employs the lithium salt of dichloromethane (B109758) (LiCHCl2) as the nucleophilic carbanion. lookchem.com This reagent attacks the nitroaromatic ring at a position ortho or para to the nitro group. The subsequent elimination of the chloride leaving group and a proton from the ring results in the formation of the chloromethylated product. organic-chemistry.org VNS is highly effective for nitroaromatics and represents a powerful strategy for synthesizing chloromethyl-substituted nitroarenes that are inaccessible through classical electrophilic methods. nih.govacs.orgdur.ac.uk

Radical-Mediated Chloromethylation Pathways and Selectivity

A more direct and highly selective pathway to this compound involves the free-radical chlorination of the methyl group of 3-fluoro-2-nitrotoluene. This reaction, known as side-chain halogenation, specifically targets the benzylic position, which is the carbon atom directly attached to the aromatic ring. youtube.com

The benzylic hydrogens are particularly susceptible to abstraction by radicals because the resulting benzylic radical is stabilized by resonance with the aromatic ring. The reaction is typically initiated by UV light or a radical initiator and proceeds via a chain reaction mechanism. Common chlorinating agents for this transformation include chlorine gas (Cl2) or N-chlorosuccinimide (NCS). google.comgoogle.com A historical patent describes the side-chain chlorination of meta-nitrotoluene using chlorine gas and ultraviolet light, demonstrating the feasibility of this reaction even with a deactivating nitro group present on the ring. google.com This method avoids harsh acidic conditions and directly converts the methyl group into the desired chloromethyl group with high selectivity. youtube.com

| Method | Starting Material | Key Reagents | Mechanism Type | Applicability Notes |

|---|---|---|---|---|

| Blanc Chloromethylation | 1-Fluoro-2-nitrobenzene | HCHO, HCl, ZnCl₂ | Electrophilic Aromatic Substitution | Generally ineffective due to the strongly deactivating nitro group. |

| Vicarious Nucleophilic Substitution (VNS) | 1-Fluoro-2-nitrobenzene | CH₂Cl₂, n-BuLi | Nucleophilic Aromatic Substitution | Highly effective for electron-deficient nitroaromatics. lookchem.com |

| Radical Side-Chain Chlorination | 3-Fluoro-2-nitrotoluene | Cl₂ or NCS, UV light or initiator | Free Radical Substitution | Selective for the benzylic position, providing a direct route from the nitrated precursor. google.com |

Table 2. Comparison of Methodologies for Introducing a Chloromethyl Group.

Multi-Component and Tandem Reaction Sequences for Direct Synthetic Access

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants. Tandem (or cascade) reactions involve two or more sequential transformations that occur in a single pot without the isolation of intermediates. Both strategies are hallmarks of green and efficient chemistry, as they reduce waste, save time, and minimize purification steps.

While no specific multi-component reactions have been reported for the direct synthesis of a structurally simple compound like this compound, the principles of tandem reactions can be applied to streamline its synthesis. A hypothetical but plausible tandem approach would combine the nitration of 3-fluorotoluene and the subsequent side-chain chlorination into a one-pot sequence.

Comparative Analysis of Atom Economy and Green Chemistry Principles in Developed Synthetic Routes

The synthesis of this compound, a valuable intermediate in the chemical industry, can be approached through various synthetic strategies. An evaluation of these routes through the lens of atom economy and green chemistry principles is crucial for developing sustainable and efficient manufacturing processes. This analysis focuses on two primary methodologies: a direct chloromethylation pathway and a two-step fluorination-chloromethylation sequence.

Route 1: Direct Chloromethylation of 3-Fluoro-2-nitrobenzene

The most direct and commonly cited method for the preparation of this compound is the electrophilic aromatic substitution of 3-fluoro-2-nitrobenzene. This reaction typically involves the use of formaldehyde and hydrochloric acid, with a Lewis acid catalyst such as zinc chloride or aluminum chloride to enhance the electrophilicity of the chloromethylating agent.

C₆H₄FNO₂ + CH₂O + HCl → C₇H₅ClFNO₂ + H₂O (3-Fluoro-2-nitrobenzene + Formaldehyde + Hydrochloric Acid → this compound + Water)

Route 2: Two-Step Synthesis via Fluorination of Dichloronitrobenzene

An alternative, albeit more circuitous, pathway involves a two-step sequence commencing with a dichloronitrobenzene precursor. This route first introduces the fluorine substituent via a nucleophilic aromatic substitution (Halex reaction), followed by the previously described chloromethylation. A plausible sequence starts from 2,3-dichloronitrobenzene (B165493).

Step 2a: Fluorination of 2,3-Dichloronitrobenzene

In this step, 2,3-dichloronitrobenzene is treated with a fluoride (B91410) source, such as potassium fluoride (KF), to replace one of the chlorine atoms with fluorine. This reaction is typically conducted at high temperatures in a polar aprotic solvent like sulfolane, often with the aid of a phase-transfer catalyst to improve the solubility and reactivity of the fluoride salt.

C₆H₃Cl₂NO₂ + KF → C₆H₄ClFNO₂ + KCl (2,3-Dichloronitrobenzene + Potassium Fluoride → 3-Chloro-2-fluoronitrobenzene + Potassium Chloride)

Step 2b: Chloromethylation of 3-Chloro-2-fluoronitrobenzene

Comparative Data Tables

To quantitatively assess the efficiency of these routes, the atom economy is calculated. Atom economy is a measure of the proportion of reactant atoms that are incorporated into the desired product.

Atom Economy Calculation

The formula for percent atom economy is:

(% Atom Economy) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₇H₅ClFNO₂ | 189.57 |

| 3-Fluoro-2-nitrobenzene | C₆H₄FNO₂ | 157.11 |

| Formaldehyde | CH₂O | 30.03 |

| Hydrochloric Acid | HCl | 36.46 |

| 2,3-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | 192.00 |

| Potassium Fluoride | KF | 58.10 |

Table 1: Atom Economy Analysis of Synthetic Routes

| Route | Reactants | Total Reactant Mass ( g/mol ) | Product Mass ( g/mol ) | Atom Economy (%) |

| Route 1: Direct Chloromethylation | 3-Fluoro-2-nitrobenzene + Formaldehyde + HCl | 223.60 | 189.57 | 84.78% |

| Route 2: Overall Two-Step Process | 2,3-Dichloronitrobenzene + KF + CH₂O + HCl | 316.59 | 189.57 | 59.88% |

Analysis of Green Chemistry Principles

Beyond atom economy, a broader assessment based on the twelve principles of green chemistry provides a more comprehensive comparison of the sustainability of each route.

Table 2: Qualitative Green Chemistry Analysis

| Green Chemistry Principle | Route 1: Direct Chloromethylation | Route 2: Two-Step Synthesis | Comparative Assessment |

| 1. Prevention | Generates water as the primary stoichiometric byproduct. | Generates potassium chloride and water as stoichiometric byproducts. | Route 1 generates less inorganic salt waste. |

| 2. Atom Economy | High (84.78%). | Significantly lower (59.88%). | Route 1 is demonstrably more atom-economical. |

| 3. Less Hazardous Chemical Syntheses | Uses corrosive HCl and a potentially carcinogenic formaldehyde. Lewis acids can be hazardous. | Involves hazardous dichloronitrobenzene and high-temperature conditions. Also uses reagents from Route 1 in the second step. | Both routes employ hazardous materials. The overall hazard profile of Route 2 may be higher due to the additional step and reagents. |

| 5. Safer Solvents and Auxiliaries | Can potentially be run in the absence of a solvent or in a recyclable one. | The fluorination step requires high-boiling, difficult-to-remove solvents like sulfolane. | Route 1 offers more flexibility for using greener solvents. |

| 6. Design for Energy Efficiency | Generally performed under milder temperature conditions. | The fluorination step requires high temperatures (180-250 °C), leading to higher energy consumption. | Route 1 is more energy-efficient. |

| 8. Reduce Derivatives | A single-step process from a readily available precursor. | Involves the creation and isolation of an intermediate (3-chloro-2-fluoronitrobenzene), which is a form of derivatization. | Route 1 is a more direct approach, avoiding intermediate steps. |

| 9. Catalysis | Utilizes a Lewis acid catalyst, which is often required in stoichiometric or near-stoichiometric amounts and can be difficult to recycle. | May use a phase-transfer catalyst in the fluorination step, which can be more efficient than stoichiometric reagents. | Both routes have catalytic aspects, but the high-temperature and solvent requirements of Route 2 detract from its overall green profile. |

Detailed Research Findings

The direct chloromethylation of 3-fluoro-2-nitrobenzene (Route 1) stands out as the more favorable synthetic strategy from both an atom economy and a green chemistry perspective. Its higher atom economy signifies a more efficient use of raw materials, directly translating to less waste generation. The primary byproduct is water, which is environmentally benign.

In contrast, the two-step synthesis (Route 2) is burdened by a lower atom economy due to the generation of potassium chloride as a significant byproduct in the fluorination step. Furthermore, this initial step necessitates harsh reaction conditions, including high temperatures and the use of high-boiling polar aprotic solvents. These solvents are effective for the reaction but pose challenges in terms of removal, purification, and recycling, thereby increasing the environmental impact of the process. The high energy input required for the fluorination step also detracts from the sustainability of this route.

Investigating the Chemical Reactivity and Transformation Pathways of 1 Chloromethyl 3 Fluoro 2 Nitrobenzene

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group (–CH₂Cl) attached to the benzene (B151609) ring functions as a benzylic halide. This position is particularly susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2) due to the ability of the adjacent aromatic ring to stabilize the transition state or any potential carbocation intermediate.

The electrophilic carbon of the chloromethyl group readily reacts with various carbon-based nucleophiles, providing a valuable pathway for the formation of new carbon-carbon bonds. These alkylation reactions are fundamental in synthetic chemistry for extending carbon chains and building more complex molecular architectures. Common transformations include reactions with cyanide ions to form nitriles or with enolates and organometallic reagents to introduce new alkyl or aryl groups.

Table 1: Examples of C-C Bond Forming Reactions

| Nucleophile | Typical Reagents | Product Class |

|---|---|---|

| Cyanide (CN⁻) | NaCN or KCN in a polar aprotic solvent (e.g., DMSO) | Arylacetonitriles |

| Enolates | A β-dicarbonyl compound with a base (e.g., NaH, NaOEt) | 2-Aryl-1,3-dicarbonyl compounds |

The benzylic chloride is readily displaced by a wide range of heteroatom nucleophiles. These reactions are efficient for introducing functional groups containing oxygen, nitrogen, sulfur, or for halogen exchange. Such transformations are crucial for synthesizing a variety of derivatives, including ethers, esters, amines, thioethers, and other halides.

Table 2: Heteroatom Displacements at the Chloromethyl Position

| Nucleophile Type | Example Nucleophile / Reagent | Product Class |

|---|---|---|

| Oxygen | Sodium methoxide (B1231860) (NaOMe) | Benzyl (B1604629) methyl ether |

| Sodium acetate (B1210297) (NaOAc) | Benzyl acetate | |

| Nitrogen | Ammonia (NH₃) or primary/secondary amines (RNH₂/R₂NH) | Benzylamines |

| Sodium azide (B81097) (NaN₃) | Benzyl azides | |

| Sulfur | Sodium hydrosulfide (B80085) (NaSH) or thiols (RSH) | Benzyl thiols / thioethers |

| Potassium thiocyanate (B1210189) (KSCN) | Benzyl thiocyanates |

| Halogen | Sodium iodide (NaI) in acetone (B3395972) (Finkelstein reaction) | Benzyl iodides |

Nucleophilic Aromatic Substitution (SₙAr) on the Benzene Ring

The benzene ring of 1-(chloromethyl)-3-fluoro-2-nitrobenzene is strongly activated towards nucleophilic aromatic substitution (SₙAr). This heightened reactivity is a direct consequence of the powerful electron-withdrawing nature of the nitro group (–NO₂), which significantly reduces the electron density of the aromatic core. libretexts.org

The SₙAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile first attacks the electron-deficient ring at a carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. doubtnut.com The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate and facilitates the reaction. libretexts.org

In this compound, the nitro group is positioned ortho to the fluorine atom. This spatial arrangement provides maximal stabilization for the Meisenheimer complex formed upon nucleophilic attack at the fluorine-bearing carbon, making this position highly susceptible to substitution. libretexts.org Fluorine is an excellent leaving group in SₙAr reactions due to the high electronegativity of the fluorine atom, which polarizes the C-F bond and facilitates the departure of the fluoride (B91410) ion. researchgate.net While the nitro group itself can sometimes be displaced in SₙAr reactions, it is generally a much poorer leaving group than halides like fluorine or chlorine. researchgate.net Therefore, nucleophilic attack overwhelmingly occurs at the carbon attached to the fluorine atom.

A key aspect of this molecule's chemistry is the competition between two primary electrophilic sites: the benzylic carbon of the chloromethyl group and the aromatic carbon attached to the fluorine atom. The reaction outcome is highly dependent on the nucleophile's properties and the reaction conditions. This competition can often be rationalized using principles such as the Hard and Soft Acids and Bases (HSAB) theory.

SₙAr at the Ring: Hard nucleophiles (e.g., alkoxides, hydroxide, primary amines) tend to favor attacking the harder electrophilic center, which is the aromatic carbon atom bonded to fluorine. This leads to displacement of the fluoride ion via the SₙAr mechanism.

Substitution at the Side-Chain: Softer, more polarizable nucleophiles (e.g., iodide, thiols, cyanide) generally prefer to attack the softer benzylic carbon of the chloromethyl group, leading to substitution of the chloride ion.

Temperature also plays a critical role; SₙAr reactions typically have a higher activation energy than Sₙ2 reactions at a benzylic position. Therefore, lower temperatures may favor side-chain substitution, while higher temperatures can promote substitution on the aromatic ring.

Table 3: Predicted Reactivity Profile with Various Nucleophiles

| Nucleophile | HSAB Type | Predicted Major Reaction Pathway |

|---|---|---|

| RO⁻ (Alkoxide) | Hard | SₙAr (Displacement of F⁻) |

| RS⁻ (Thiolate) | Soft | Sₙ2 (Displacement of Cl⁻) |

| CN⁻ (Cyanide) | Soft | Sₙ2 (Displacement of Cl⁻) |

| N₃⁻ (Azide) | Borderline/Soft | Sₙ2 (Displacement of Cl⁻) |

Reduction and Oxidation Reactions of the Nitro Group and Aromatic Core

The nitro group is a versatile functional group that can undergo a range of reduction reactions, providing access to several other nitrogen-containing functionalities. Oxidation of the molecule is generally more challenging due to the deactivating effect of the nitro group.

The reduction of aromatic nitro compounds is a well-established and synthetically valuable transformation. wikipedia.org The specific product obtained depends on the choice of reducing agent and the reaction conditions. The most common transformation is the complete reduction of the nitro group to an amino group (–NH₂), which yields an aniline (B41778) derivative. organic-chemistry.org However, by carefully selecting the reagents, it is possible to isolate intermediate reduction products such as hydroxylamines or azo compounds. wikipedia.org

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.org

Metal-Acid Systems: Employing metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst.

Table 4: Reduction Products of the Nitro Group

| Reagent(s) | Conditions | Major Product | Functional Group |

|---|---|---|---|

| H₂, Pd/C | Methanol, room temp. | 2-Amino-1-(chloromethyl)-3-fluorobenzene | Amine |

| Fe, HCl | Reflux | 2-Amino-1-(chloromethyl)-3-fluorobenzene | Amine |

| Zn, NH₄Cl | Water, controlled temp. | 1-(Chloromethyl)-3-fluoro-2-(hydroxylamino)benzene | Hydroxylamine (B1172632) |

Oxidation reactions of this compound are less common because the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack, making it resistant to oxidation. The chloromethyl side-chain could potentially be oxidized to an aldehyde or a carboxylic acid, but this often requires harsh conditions that may affect other parts of the molecule. Under specific, strongly acidic conditions, complex oxidation and rearrangement reactions involving the chloromethyl group have been observed with related compounds. rsc.org

Selective Reduction to Anilines and Other Nitrogenous Derivatives

The reduction of the nitro group is a cornerstone transformation for nitroaromatic compounds, providing a gateway to anilines, which are pivotal intermediates in the synthesis of pharmaceuticals and dyes. jsynthchem.com For this compound, the primary challenge lies in the selective reduction of the nitro group to an amine without affecting the chloromethyl group or the fluorine atom. The choice of reducing agent and reaction conditions is critical to prevent unwanted side reactions, such as hydrodechlorination. nih.gov

Catalytic hydrogenation is a widely employed method for this conversion. wikipedia.org Catalysts based on noble metals like platinum and palladium are highly effective; however, they can also catalyze the cleavage of the carbon-chlorine bond. nih.gov To circumvent this, specialized catalyst systems have been developed. For instance, Pt/Fe₃O₄ catalysts have demonstrated high selectivity in the hydrogenation of chloronitrobenzenes to their corresponding chloroanilines, minimizing hydrodechlorination. rsc.org Similarly, γ-Mo₂N has been shown to be a highly selective catalyst for this transformation. nih.govmurdoch.edu.au The reaction typically proceeds through a direct pathway involving nitroso and hydroxylamine intermediates. nih.govnih.gov

Chemical reduction methods also offer high selectivity. Reagents such as sodium hydrosulfite or tin(II) chloride in acidic media are classic choices for nitro group reduction. wikipedia.org More modern systems, like a combination of dicobalt octacarbonyl (Co₂(CO)₈) and water, have been shown to reduce aromatic nitro groups selectively and rapidly, leaving halides and carbonyl groups intact. scispace.com Under these conditions, halogenated nitro compounds are converted to the corresponding amino compounds without the loss of the halide. scispace.com Another approach involves using sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh₃)₄, which enhances the reducing power of the borohydride to effectively reduce the nitro group. jsynthchem.com

| Method | Reagents/Catalyst | Key Advantages/Considerations | Typical Products |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pt/Fe₃O₄, Pd/C, γ-Mo₂N | High efficiency; catalyst choice is crucial to prevent hydrodechlorination. rsc.orgmurdoch.edu.au | 2-(Aminomethyl)-4-fluoroaniline |

| Metal-Acid Reduction | Fe/HCl, SnCl₂/HCl | Classic, cost-effective method; requires stoichiometric amounts of metal. wikipedia.org | 2-(Aminomethyl)-4-fluoroaniline |

| Cobalt Carbonyl System | Co₂(CO)₈, H₂O | High selectivity, preserving halides and other functional groups. scispace.com | 2-(Aminomethyl)-4-fluoroaniline |

| Modified Borohydride | NaBH₄, Ni(PPh₃)₄ | Mild conditions; enhanced reactivity of NaBH₄ for nitro group reduction. jsynthchem.com | 2-(Aminomethyl)-4-fluoroaniline |

Oxidative Transformations and Pathways to Ring Dearomatization

The oxidative transformation of this compound can target either the chloromethyl substituent or the aromatic ring itself, depending on the reaction conditions. The electron-withdrawing nature of the nitro group generally makes the aromatic ring resistant to oxidative attack. researchgate.net

A key transformation is the selective oxidation of the chloromethyl group. Under mild conditions, the -CH₂Cl moiety can be converted to a formyl group (-CHO), yielding the corresponding benzaldehyde (B42025). A novel method for this transformation involves a one-pot reaction using air as the oxidant, which provides a regioselective and chemoselective route to substituted nitrobenzaldehydes without overoxidation to the carboxylic acid. lookchem.com

Under more forceful conditions, oxidative pathways can lead to the degradation and dearomatization of the benzene ring. Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, are capable of breaking down stable aromatic compounds like nitrobenzene. Systems such as Fe(0)-EDTA-O₂ can generate these potent oxidizing agents, leading to the cleavage of the aromatic ring and its conversion into smaller molecules like carbon dioxide and water. In other contexts, nitroaromatic compounds themselves can act as mild oxidants in specific synthetic reactions, such as the Skraup quinoline (B57606) synthesis. wikipedia.org

Metal-Catalyzed Cross-Coupling Reactions Involving Aromatic Halides and Chloromethyl Moieties

Metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. assignmentpoint.com For a substrate like this compound, two potential sites exist for such reactions: the aryl C-F bond and the benzylic C-Cl bond. The chemoselectivity of a given cross-coupling reaction is therefore of paramount importance. Generally, benzylic halides are more reactive than aryl fluorides in standard palladium- or nickel-catalyzed processes. libretexts.orgnih.gov Aryl chlorides are often reluctant to undergo oxidative addition, and aryl fluorides are even less reactive, typically requiring specialized, highly active catalyst systems. libretexts.org In contrast, the C-Cl bond in the chloromethyl group is more susceptible to oxidative addition, making it the more probable reaction site. mit.edu

Application of Suzuki, Stille, Negishi, and Kumada Coupling Strategies

The four major named cross-coupling reactions—Suzuki, Stille, Negishi, and Kumada—each offer distinct advantages and operate under different conditions, providing a versatile toolkit for modifying this compound.

Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org While highly versatile, coupling with the C-F bond would be challenging. However, the reaction is known to proceed with benzylic electrophiles, including those derived from chloromethyl groups, allowing for the formation of diarylmethane structures. nih.govacs.org

Stille Coupling: The Stille reaction utilizes an organotin (stannane) reagent. libretexts.org It is known for its tolerance of a wide variety of functional groups. The coupling can be performed with benzyl halides, making the chloromethyl group a viable reaction handle. libretexts.org

Negishi Coupling: This reaction employs an organozinc reagent, which offers high reactivity and functional group tolerance. organic-chemistry.orgchinesechemsoc.org Negishi couplings are effective with various halides, including benzyl chlorides, providing an efficient route to C(sp²)-C(sp³) bond formation. organic-chemistry.orgnih.gov

Kumada Coupling: As the first reported nickel- and palladium-catalyzed cross-coupling method, the Kumada reaction uses a Grignard reagent (organomagnesium). assignmentpoint.comwikipedia.org Its high reactivity makes it suitable for coupling with less reactive halides, but its functional group tolerance is lower due to the basicity and nucleophilicity of the Grignard reagent. The reaction is well-established for coupling with both aryl and benzyl halides. wikipedia.orgnih.govnih.gov

| Coupling Reaction | Organometallic Reagent (R-M) | Typical Catalyst | Probable Reaction Site on Substrate | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(0) complexes | Benzylic C-Cl | Low toxicity of boron reagents; requires a base for activation. libretexts.orgorganic-chemistry.org |

| Stille | R-Sn(Alkyl)₃ | Pd(0) complexes | Benzylic C-Cl | High functional group tolerance; toxicity of tin reagents is a major drawback. libretexts.org |

| Negishi | R-ZnX | Pd(0) or Ni(0) complexes | Benzylic C-Cl | High reactivity and functional group tolerance; organozinc reagents can be moisture-sensitive. acs.orgorganic-chemistry.org |

| Kumada | R-MgX (Grignard) | Ni(II) or Pd(II) complexes | Benzylic C-Cl | Highly reactive reagents; lower tolerance for sensitive functional groups (e.g., esters, nitro groups). wikipedia.orgnih.gov |

Functionalization via C-H Activation Adjacent to the Chloromethyl Moiety

Direct C-H activation has emerged as a powerful strategy for molecular functionalization, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rutgers.edunih.gov This approach involves the selective cleavage of a C-H bond and its subsequent conversion into a C-C or C-X bond, typically mediated by a transition metal catalyst. nih.gov

For this compound, C-H activation would target the hydrogens on the aromatic ring, specifically at positions 4 and 6. The success and regioselectivity of such a reaction are governed by the directing effects of the existing substituents. The nitro group is a powerful electron-withdrawing group and can act as a directing group in certain metal-catalyzed C-H functionalization reactions, often favoring the ortho position (position 6). nih.gov However, the strong deactivating nature of the nitro group also makes the ring electron-poor, which can render C-H activation more difficult. The fluorine and chloromethyl groups would exert weaker electronic and steric influences. Achieving selective C-H functionalization at a specific position on this complex substrate would likely require careful selection of a catalyst and directing group strategy to overcome the inherent reactivity patterns of the molecule. nih.gov

Derivatives and Analogues of 1 Chloromethyl 3 Fluoro 2 Nitrobenzene: Synthesis and Comparative Reactivity

Synthesis of Positional Isomers and Regioisomeric Reactivity Assessment

The arrangement of substituents on the benzene (B151609) ring profoundly impacts the molecule's electronic properties and reactivity. The synthesis of positional isomers of 1-(chloromethyl)-3-fluoro-2-nitrobenzene allows for a systematic investigation of these effects. Common synthetic strategies involve multi-step sequences where the order of substituent introduction is key to achieving the desired regiochemistry.

For instance, the synthesis of 1-chloro-2-fluoro-3-nitrobenzene can be achieved through the nitration of 1-chloro-2-fluorobenzene. ontosight.ai This precursor, 1-chloro-2-fluorobenzene, directs the incoming nitro group to the 3-position due to the directing effects of the existing halogen substituents. The synthesis of other isomers, such as 1-chloro-3-fluoro-5-nitrobenzene , requires a different synthetic design, often starting from a differently substituted benzene derivative to control the placement of the functional groups.

General approaches to synthesizing polysubstituted benzenes often involve considering the activating or deactivating nature of the substituents and their directing effects (ortho, para, or meta). libretexts.org For example, a synthetic plan might involve:

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids. ontosight.ai

Halogenation: Introduction of chloro or fluoro groups via electrophilic substitution or nucleophilic substitution (e.g., Schiemann reaction for fluorine).

Chloromethylation: Introduction of the chloromethyl group, though this Friedel-Crafts type reaction is generally not effective on strongly deactivated rings, such as those bearing a nitro group. libretexts.org Therefore, this group is often introduced earlier in the synthetic sequence or via modification of a methyl group.

Table 1: Comparison of Synthetic Approaches for Positional Isomers

| Compound Name | Precursor | Key Reaction Step |

|---|---|---|

| 1-Chloro-2-fluoro-3-nitrobenzene | 1-Chloro-2-fluorobenzene | Nitration ontosight.ai |

| 1-Chloro-3-fluoro-5-nitrobenzene | 1-Chloro-3-fluorobenzene | Nitration |

This table presents plausible synthetic routes based on established organic chemistry principles.

Exploration of Homologues and Analogues with Varying Halogenation

Replacing the chloromethyl group with other halogenated methyl groups, such as bromomethyl or dibromomethyl, provides a platform to study the effect of the leaving group on reactivity. The bromomethyl analogue, in particular, serves as a highly versatile synthetic intermediate.

The synthesis of a C-7 bromomethyl substituted scaffold has been demonstrated as a pivotal strategy for creating diverse analogues. nih.gov This reactive "handle" allows for the late-stage introduction of various substituents through simple transformations. nih.gov The C-Br bond is more reactive than the C-Cl bond, making bromomethyl compounds excellent alkylating agents.

Synthetic utility of Bromomethyl Analogues:

Nucleophilic Substitution: The bromomethyl group readily reacts with a wide range of nucleophiles. Amines and alcohols can be introduced in straightforward substitution reactions to form amines and ethers, respectively. nih.gov

Multi-step Transformations: The bromomethyl group can be converted to other functionalities. For example, reaction with sodium azide (B81097) followed by reduction yields a primary amine, which can then be used to form amides and sulfonamides. nih.gov

Carbon-Carbon Bond Formation: The versatile nature of the bromomethyl scaffold can be extended to form carbon-carbon bonds, for example, through Suzuki-Miyaura cross-coupling reactions. nih.gov

The exploration of dibromomethyl analogues would introduce further synthetic possibilities and reactivity profiles, although their synthesis and application are less commonly detailed. The presence of two bromine atoms would allow for sequential substitutions or the formation of benzaldehyde (B42025) derivatives upon hydrolysis.

Introduction of Additional Functionalities to the Aromatic Core: Advanced Synthetic Strategies

Introducing new functional groups onto the aromatic core of poly-substituted nitrofluoroaromatics allows for the fine-tuning of molecular properties and the creation of novel compounds. Advanced strategies often leverage the inherent reactivity of the substituted ring.

One powerful method is nucleophilic aromatic substitution (SNAr) . In highly electron-deficient rings, such as those bearing multiple nitro groups or other strongly withdrawing substituents, a halogen (often fluorine, which is a good activating group for SNAr) can be displaced by a variety of nucleophiles. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been shown to react with oxygen, sulfur, and nitrogen nucleophiles to displace the fluorine atom. researchgate.net This strategy is directly applicable to nitrofluoroaromatics like the derivatives of this compound.

Another advanced approach is post-polymerization modification (PPM) . This strategy involves creating a polymer with reactive precursor groups and then introducing the desired functionality onto the polymer backbone. mdpi.comresearchgate.net While not directly modifying the small molecule itself, this principle of using a reactive handle for later-stage functionalization is a core concept in modern synthetic chemistry. mdpi.com

Table 2: Examples of SNAr Reactions on a Substituted Nitrofluorobenzene researchgate.net

| Nucleophile | Reagent | Product Functional Group |

|---|---|---|

| Oxygen | Methanol (MeOH) | Methoxy (-OCH₃) |

| Oxygen | Phenol (PhOH) | Phenoxy (-OPh) |

| Sulfur | Thiophenol (PhSH) | Phenylthio (-SPh) |

| Nitrogen | Morpholine | Morpholinyl |

This table is based on the reactivity of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene as a model for SNAr reactions on electron-deficient fluoroaromatics.

Structure-Reactivity Relationships in Related Poly-substituted Nitrofluoroaromatics

The chemical reactivity of poly-substituted nitrofluoroaromatics is governed by a complex interplay of electronic and steric factors. Developing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR) helps to predict the behavior of these compounds. nih.govnih.gov

Key factors influencing reactivity include:

Number and Position of Nitro Groups: The nitro group is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack and deactivates it for electrophilic attack. The position of the nitro group relative to other substituents and potential reaction sites is critical. researchgate.net The toxicity and electrophilic reactivity of nitrobenzenes have been shown to correlate with the energy of the lowest unoccupied molecular orbital (ELUMO). researchgate.net

Electronic Properties of Halogens: Fluorine is the most electronegative halogen and exerts a strong inductive electron-withdrawing effect. However, it can also participate in resonance donation. In the context of SNAr, a fluorine atom is often a better leaving group than chlorine because it more strongly activates the ring towards nucleophilic attack.

Steric Effects: The size and proximity of substituents can influence reactivity. For example, a bulky group adjacent to a reaction center can hinder the approach of a reagent. In 1-chloro-2-methyl-3-nitrobenzene, steric interaction between the central methyl group and the neighboring chloro and nitro groups causes the nitro group to twist out of the plane of the aromatic ring. researchgate.net This twisting can affect the electronic communication between the nitro group and the ring, thereby altering its reactivity. researchgate.net

Mechanistic Investigations and Computational Studies of Reactions Involving 1 Chloromethyl 3 Fluoro 2 Nitrobenzene

Elucidation of Reaction Mechanisms via Advanced Kinetic Studies

Kinetic studies on analogous compounds, such as 1-fluoro-2,4-dinitrobenzene (B121222), are instrumental in elucidating the multi-step nature of the SNAr mechanism. This mechanism typically involves the initial addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. nih.gov

The rate-determining step of this reaction can vary depending on the nucleophile, the leaving group, and the solvent. rsc.orgaskfilo.com For reactions involving highly electronegative leaving groups like fluoride (B91410), the first step (nucleophilic addition and formation of the Meisenheimer complex) is often the rate-limiting step. askfilo.com However, in many aprotic solvents, the second step (departure of the leaving group) can become rate-limiting. rsc.org

Kinetic data from studies on similar substrates highlight these dependencies. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine (B6355638) shows significant base catalysis in solvents like toluene (B28343) and dioxane, indicating that the deprotonation of the intermediate (related to the leaving group's departure) is crucial. In contrast, in hydrogen-bond donor solvents like chloroform, the reaction is largely insensitive to base concentration, suggesting the initial nucleophilic attack is the slower step. rsc.org

| Solvent | Solvent Type | Observed Catalysis | Inferred Rate-Determining Step |

|---|---|---|---|

| Toluene | Aprotic, Non-polar | Strong Base Catalysis | Detachment of Leaving Group |

| Dioxane | Aprotic, H-bond Acceptor | Strong Base Catalysis | Detachment of Leaving Group |

| Acetonitrile (B52724) | Aprotic, Polar | Insensitive to Base | Formation of Intermediate |

| Chloroform | Aprotic, H-bond Donor | Insensitive to Base | Formation of Intermediate |

Quantum Chemical Calculations (DFT) on Transition States and Intermediates

Density Functional Theory (DFT) has become an indispensable tool for mapping the potential energy surfaces of SNAr reactions. ijrti.orgresearchgate.net These calculations allow for the characterization of reactants, transition states, intermediates, and products, providing detailed energetic and geometric information. researchgate.netprensipjournals.com For nitroaromatic compounds, DFT studies confirm that the addition of a nucleophile to the electron-deficient ring is the crucial initial step, leading to the formation of σ-adducts (Meisenheimer complexes). nih.govresearchgate.net

Calculations on model systems like p-chloronitrobenzene show that the Gibbs free energy of activation (ΔG‡) for the formation of the σH-adduct (attack at a hydrogen-bearing carbon) is lower than for the σCl-adduct (attack at the chlorine-bearing carbon), suggesting a kinetic preference for the former pathway under certain conditions. icm.edu.pl For 1-(chloromethyl)-3-fluoro-2-nitrobenzene, two primary leaving groups exist: the fluoride on the ring and the chloride on the methyl group. While SNAr reactions typically involve substitution on the ring, nucleophilic attack at the benzylic carbon (an SN2-type reaction) is also possible. DFT calculations would be essential to determine the relative activation barriers for these competing pathways.

A key event during the SNAr mechanism is the temporary loss of aromaticity upon the formation of the Meisenheimer complex. nih.govmdpi.com This dearomatization step represents a significant energy barrier. mdpi.com Aromaticity can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net DFT studies on the reaction of nucleophiles with p-halonitrobenzenes show a substantial decrease in aromaticity upon forming the σ-adduct. mdpi.com

| Species | HOMA Index | Relative Stability | Description |

|---|---|---|---|

| p-Fluoronitrobenzene (Reactant) | ~0.98 | High | Fully Aromatic |

| σH-adduct (Intermediate) | ~0.45 | Lower | Partially Aromatic/Non-aromatic |

| σF-adduct (Intermediate) | ~0.55 | Lower (but more stable than σH) | Partially Aromatic/Non-aromatic |

Conceptual DFT provides reactivity indices that help predict and rationalize chemical behavior. The global electrophilicity index (ω) quantifies the electron-accepting capability of a molecule, while the global nucleophilicity index (N) describes its electron-donating power. researchgate.net For SNAr reactions, the electrophilicity of the aromatic compound is a key determinant of its reactivity. nih.govresearchgate.net

Studies have established theoretical scales of electrophilicity for various substituted nitrobenzenes. researchgate.net These scales correctly show that strong electron-withdrawing groups (like -NO2, -CN) increase the electrophilicity of the ring, making it more susceptible to nucleophilic attack. The electrophilicity of the permanent group (the nitroaromatic ring) decreases significantly along the reaction coordinate as it accepts electron density from the incoming nucleophile. nih.gov Local electrophilicity and nucleophilicity indices can further pinpoint the most reactive sites within the molecule, explaining regioselectivity (e.g., ortho vs. para attack). rsc.org

Role of Solvent Effects and Catalysis in Determining Reaction Outcomes

Solvent choice critically influences the rates and mechanisms of SNAr reactions. rsc.orgrsc.org Polar aprotic solvents (e.g., DMF, DMSO) are generally effective at solvating the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. researchgate.net However, polar protic solvents can have a more complex role; while they can stabilize the charged intermediate, they can also strongly solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially slowing the reaction. libretexts.org

Kinetic studies on 2,4-dinitrochlorobenzene with piperidine across 13 aprotic solvents found that solvent polarity, as measured by the ET(30) parameter, correlates well with the reaction rate for hydrogen-bond acceptor solvents. rsc.org Deviations are observed for hydrogen-bond donor solvents, highlighting the specific interactions that can influence the transition state energy. rsc.orgrsc.org

Catalysis in SNAr reactions often involves base catalysis, which facilitates the deprotonation of the intermediate in the second step of the mechanism, particularly when this step is rate-limiting. rsc.org In the context of this compound, Lewis acid catalysis could also be envisaged to enhance the electrophilicity of the ring by coordinating to the nitro group, although this is less commonly explored for SNAr reactions compared to electrophilic substitutions.

Stereochemical Implications in Potential Asymmetric Transformations

The aromatic ring of this compound is prochiral. The ortho and para positions relative to the chloromethyl group are diastereotopic. Consequently, the addition of a chiral nucleophile or the use of a chiral catalyst could, in principle, lead to asymmetric transformations. numberanalytics.comnumberanalytics.com

Asymmetric SNAr reactions are an emerging field in stereoselective synthesis. numberanalytics.com Achieving stereocontrol requires differentiating the two faces of the aromatic ring during the nucleophilic attack. This can be achieved using chiral catalysts that coordinate to the substrate and direct the incoming nucleophile to one face preferentially. mdpi.com For a substrate like this compound, an organocatalyst or a transition-metal complex could create a chiral environment, leading to the enantioselective formation of a new stereocenter if the product is chiral. nih.gov

While specific examples involving this substrate are not documented, the principles of asymmetric catalysis are well-established. numberanalytics.commdpi.com The development of a catalytic asymmetric SNAr reaction with this compound would represent a significant advancement, providing chiral building blocks for pharmaceutical and materials science applications. This remains a promising area for future research.

Advanced Analytical Techniques for the Structural Elucidation and Purity Assessment of 1 Chloromethyl 3 Fluoro 2 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (Proton, Carbon-13, Fluorine-19 NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 1-(chloromethyl)-3-fluoro-2-nitrobenzene in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and chemical environment.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show two main regions:

Aromatic Region: The three protons on the benzene (B151609) ring will appear as complex multiplets, typically in the range of 7.5-8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the electronic effects of the three different substituents.

Aliphatic Region: A singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group is expected. This signal would likely appear around 4.8-5.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For the target molecule, seven distinct signals are anticipated: one for the chloromethyl carbon and six for the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF), appearing as a doublet. The chemical shifts are influenced by the attached functional groups, with carbons bonded to electronegative atoms (Cl, F, N) appearing further downfield.

¹⁹F NMR: Fluorine-19 NMR is highly specific for fluorine-containing compounds. A single resonance is expected for this compound. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For similar fluoronitroaromatic compounds, ¹⁹F NMR signals have been observed in the range of -210 to -220 ppm. rsc.org

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~4.9 | Singlet (s) | -CH₂Cl |

| ¹H | ~7.5 - 8.5 | Multiplet (m) | Ar-H |

| ¹³C | ~45 | - | -CH₂Cl |

| ¹³C | ~115 - 160 | Doublet (d) for C-F | Ar-C |

| ¹⁹F | ~ -215 | Multiplet (m) | Ar-F |

Note: Predicted values are based on data from structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass of C₇H₅ClFNO₂ is 189.0016. An HRMS experiment would aim to find a molecular ion peak ([M]⁺ or [M+H]⁺) that matches this value to a high degree of precision (typically within 5 ppm), confirming the compound's elemental composition. For instance, a related compound, 1-bromo-4-(fluoromethyl)-2-nitrobenzene, showed a measured HRMS value of 233.9559 for the [M+H]⁺ ion, closely matching the calculated value of 233.9561. rsc.org

Fragmentation Analysis: The mass spectrum also reveals characteristic fragmentation patterns. For this compound, common fragmentation pathways would include the loss of the chlorine atom, the nitro group (NO₂), or the entire chloromethyl group (CH₂Cl). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Expected Isotopic Pattern | Information Provided |

| [M]⁺ | 189.0016 | ³⁵Cl/³⁷Cl (3:1) | Molecular Weight and Formula |

| [M-Cl]⁺ | 154.0244 | - | Loss of Chlorine |

| [M-NO₂]⁺ | 143.0115 | ³⁵Cl/³⁷Cl (3:1) | Loss of Nitro Group |

| [M-CH₂Cl]⁺ | 140.0121 | - | Loss of Chloromethyl Group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum provides a fingerprint of the molecule, with characteristic absorption bands for specific bonds. For this compound, key expected absorptions include:

N-O Stretching: Strong, asymmetric and symmetric stretching vibrations for the nitro (NO₂) group, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. This is a hallmark of nitroaromatic compounds. rsc.org

C-F Stretching: A strong absorption band for the carbon-fluorine bond, usually appearing in the 1200-1300 cm⁻¹ region.

C-Cl Stretching: A band in the fingerprint region, typically between 800-600 cm⁻¹, corresponding to the carbon-chlorine bond of the chloromethyl group.

Aromatic C-H and C=C: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching bands are observed in the 1600-1450 cm⁻¹ range. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. Aromatic ring vibrations and the symmetric stretch of the nitro group would be expected to produce strong signals in the Raman spectrum.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| >3000 | C-H Stretch | Aromatic |

| ~1530 | Asymmetric N-O Stretch | Nitro (NO₂) |

| ~1350 | Symmetric N-O Stretch | Nitro (NO₂) |

| ~1250 | C-F Stretch | Aryl-Fluoride |

| ~750 | C-Cl Stretch | Chloromethyl |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. While no specific crystal structure for this compound is publicly available, analysis of closely related structures provides valuable insights.

For example, the crystal structure of 1-chloro-2-methyl-3-nitrobenzene shows that the nitro group is twisted away from the plane of the benzene ring by approximately 38.8°. researchgate.net Similarly, in 1-(chloromethyl)-4-nitrobenzene, the nitro group is nearly coplanar with the ring, but the chlorine atom of the chloromethyl group deviates significantly from the ring plane. researchgate.net These findings suggest that in this compound, steric hindrance between the adjacent bulky substituents would likely cause the nitro group to be twisted out of the plane of the aromatic ring. This technique would also confirm the intramolecular distances and angles, providing a complete conformational analysis.

Chromatographic Methods (High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC)) for Purity Profiling and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, thus enabling purity assessment and reaction monitoring.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds. A typical method would use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the nitroaromatic chromophore absorbs strongly in the UV region. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For the related isomer 1-chloro-2-fluoro-3-nitrobenzene, HPLC is used to confirm purity levels greater than 96%. thermofisher.com

Gas Chromatography (GC): GC is suitable for the analysis of thermally stable and volatile compounds. Given its structure, this compound is amenable to GC analysis. A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-1701) would be appropriate. epa.gov An electron capture detector (ECD) would be highly sensitive to this molecule due to the presence of electronegative halogen and nitro groups. GC is effective for monitoring reaction progress and detecting volatile impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used for qualitative monitoring of reactions. A sample is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The separation of spots, visualized under UV light, indicates the consumption of starting materials and the formation of the product.

Strategic Applications of 1 Chloromethyl 3 Fluoro 2 Nitrobenzene As a Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Compounds

1-(Chloromethyl)-3-fluoro-2-nitrobenzene is a key starting material for the synthesis of various heterocyclic compounds. The primary reaction pathway involves the nucleophilic substitution of the highly reactive chloromethyl group. This benzyl (B1604629) chloride moiety readily reacts with a wide array of nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-heteroatom bonds.

The general strategy often involves a two-step process:

Nucleophilic Substitution: The chloromethyl group is displaced by a suitable binucleophilic reagent. For instance, reacting the compound with a primary amine (R-NH₂) or a thiol (R-SH) introduces a side chain containing a heteroatom.

Intramolecular Cyclization: The newly introduced side chain then reacts with one of the other functional groups on the benzene (B151609) ring, typically the nitro group after its reduction to an amine, to form the heterocyclic ring.

This methodology provides access to a variety of heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. The specific heterocycle formed depends on the choice of the nucleophile and the subsequent cyclization strategy.

| Nucleophile Used | Intermediate Product Type | Potential Heterocyclic Scaffold (Post-reduction/Cyclization) |

|---|---|---|

| Primary Amine (R-NH₂) | N-Benzylamine derivative | Indole or Azepine derivatives |

| Hydrazine (B178648) (H₂N-NH₂) | Benzylhydrazine derivative | Indazole or Cinnoline derivatives |

| Thiol (R-SH) | Benzyl sulfide (B99878) derivative | Benzothiazine derivatives |

| Amino acid | N-Benzyl amino acid derivative | Benzodiazepine derivatives |

Intermediate in the Construction of Complex Aromatic and Biaryl Scaffolds

The compound serves as a valuable intermediate for building more elaborate aromatic and biaryl systems. Its functional groups provide multiple handles for sequential reactions to construct larger molecular architectures.

The chloromethyl group can be utilized in Friedel-Crafts alkylation reactions to attach the 3-fluoro-2-nitrophenyl moiety to another aromatic ring, forming a diarylmethane scaffold. Furthermore, the functional groups on the ring can be chemically transformed to enable cross-coupling reactions. A common synthetic route involves the reduction of the nitro group to an amine. This amine can then be converted into a diazonium salt, which is a versatile intermediate for various transformations, including Sandmeyer reactions to introduce different substituents or Suzuki and Stille cross-coupling reactions to form a biaryl linkage.

The presence of the fluorine and the original nitro group's position influences the regioselectivity of further electrophilic aromatic substitution reactions, allowing for controlled synthesis of polysubstituted aromatic compounds. This level of control is critical for creating precisely substituted scaffolds for targeted applications.

| Functional Group | Reaction Type | Resulting Scaffold/Intermediate |

|---|---|---|

| Chloromethyl (-CH₂Cl) | Friedel-Crafts Alkylation | Diarylmethane scaffolds |

| Nitro (-NO₂) | Reduction to Amine (-NH₂) | Aniline (B41778) derivative for further functionalization |

| Amine (-NH₂) (from Nitro) | Diazotization / Cross-Coupling (e.g., Suzuki) | Biaryl scaffolds |

| Aromatic Ring | Electrophilic Aromatic Substitution | Polysubstituted complex aromatic compounds |

Utility in the Formation of Advanced Fluorinated and Nitrated Organic Compounds for Specialized Research

This compound is an important reagent for introducing the 3-fluoro-2-nitrophenyl group into larger molecules. Organic compounds containing fluorine and nitro groups often exhibit unique chemical and physical properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, while nitro groups are powerful electron-withdrawing groups and precursors to amines. nih.govorgchemres.org

The compound's utility lies in its ability to act as a carrier for this specific substitution pattern. Through nucleophilic substitution at the chloromethyl position, the entire 3-fluoro-2-nitrobenzyl moiety can be appended to a variety of substrates, including polymers, complex natural products, or other synthetic intermediates. This allows researchers to systematically study the effect of this particular fluorinated and nitrated substituent on the properties of the target molecule. The synthesis of such advanced compounds is crucial for developing new pharmaceuticals, agrochemicals, and materials. nih.gove-bookshelf.de

Contributions to the Development of Chemical Libraries for Material Science and Organic Optoelectronics (Focus on Synthetic Strategy)

The reactivity profile of this compound makes it an ideal scaffold for combinatorial chemistry and the development of chemical libraries. The reliable and high-yielding nature of the nucleophilic substitution reaction at the chloromethyl position allows for the rapid generation of a large number of derivatives in a parallel synthesis format.

Synthetic Strategy: The core strategy involves reacting the parent compound with a diverse set of building blocks (e.g., a library of amines, phenols, or thiols). Each reaction yields a unique derivative, and a large library can be constructed efficiently. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom on the aromatic ring significantly influences the electronic properties of these derivatives. This modulation of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is of particular interest in the fields of material science and organic optoelectronics.

By systematically varying the substituent attached to the benzyl position, researchers can fine-tune the optical and electronic properties (e.g., absorption, emission, and charge transport characteristics) of the resulting materials. These libraries can then be screened for promising candidates for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

| Core Scaffold | Library of Reactants (Examples) | Target Property for Tuning | Potential Application |

|---|---|---|---|

| 3-Fluoro-2-nitrobenzyl | Aromatic Amines (e.g., Carbazole) | Charge Transport | Organic Transistors (OFETs) |

| 3-Fluoro-2-nitrobenzyl | Phenols with Donor Groups | Absorption Spectrum | Organic Photovoltaics (OPVs) |

| 3-Fluoro-2-nitrobenzyl | Fluorophores | Emission Wavelength | Organic Light-Emitting Diodes (OLEDs) |

| 3-Fluoro-2-nitrobenzyl | Thiols with Conjugated Systems | Electron Affinity | n-type Semiconductor Materials |

Future Research Directions and Unexplored Avenues for 1 Chloromethyl 3 Fluoro 2 Nitrobenzene Chemistry

Development of More Sustainable and Greener Synthetic Protocols

The traditional synthesis of nitroaromatic compounds often involves electrophilic nitration using a hazardous mixture of nitric and sulfuric acids, which presents environmental and safety challenges. nih.govbeilstein-journals.org Similarly, chloromethylation reactions have historically utilized reagents like formaldehyde (B43269), hydrochloric acid, and Lewis acid catalysts, which are also problematic. mdpi.comresearchgate.net A key future direction is the development of greener protocols for the synthesis of 1-(chloromethyl)-3-fluoro-2-nitrobenzene.

Research should focus on alternative, eco-friendly nitration and chloromethylation methods. For the nitration step, this could involve:

Solid Acid Catalysts: Utilizing reusable solid catalysts to minimize corrosive liquid acid waste. nih.gov

Alternative Nitrating Agents: Exploring milder and more selective reagents such as dinitrogen pentoxide (N₂O₅) or employing ipso-nitration of arylboronic acids, which can offer better regioselectivity under less harsh conditions. mdpi.comorganic-chemistry.org

Novel Reaction Media: Investigating deep eutectic solvents (DES) as recyclable and environmentally friendly media for nitration reactions. nih.gov

Energy-Efficient Methods: Employing ultrasonic or microwave-assisted synthesis to enhance reaction rates and reduce energy consumption. nih.gov

For the chloromethylation step, sustainable alternatives to conventional methods are needed. Recent advancements in photochemistry offer a promising avenue, using visible light to drive the selective chlorination of C-H bonds under mild conditions, thereby avoiding harsh reagents. mdpi.com

| Synthetic Step | Traditional Method | Potential Greener Alternative | Key Advantages |

|---|---|---|---|

| Nitration | Mixed Nitric/Sulfuric Acid | Solid Acid Catalysts, ipso-Nitration, Ultrasonic-Assisted Synthesis | Reduced corrosive waste, higher selectivity, lower energy consumption. nih.govorganic-chemistry.org |

| Chloromethylation | Formaldehyde, HCl, Lewis Acids | Visible Light-Driven Chlorination | Avoids hazardous reagents, proceeds under mild conditions. mdpi.com |

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

Nitration reactions are notoriously exothermic and can pose significant safety risks, especially on a large scale in batch reactors. beilstein-journals.orgewadirect.com Flow chemistry offers a powerful solution to these challenges. By performing reactions in small-volume, continuous-flow reactors, heat dissipation is dramatically improved, and reaction parameters like temperature and pressure can be precisely controlled. ewadirect.comseqens.com This minimizes the risk of thermal runaways and often leads to higher yields and selectivity. vapourtec.comsoton.ac.uk

The synthesis of this compound is an excellent candidate for adaptation to a continuous flow process. Future research should focus on:

Developing a Continuous Flow Synthesis: Designing and optimizing a multi-step flow process that integrates both the nitration and chloromethylation steps, potentially with in-line purification.

Kinetics and Optimization: Using microreactors to study the reaction kinetics in detail, allowing for precise optimization of residence time, temperature, and reagent stoichiometry. soton.ac.uk

Scalability: Translating the optimized laboratory-scale flow process to pilot and manufacturing scales, which is often more straightforward in flow chemistry compared to batch processes. seqens.com

Furthermore, the derivatization of the this compound scaffold can be accelerated through automated synthesis platforms. synplechem.com These systems use pre-packaged reagent cartridges to perform various chemical transformations, such as amide couplings, reductive aminations, or Suzuki couplings, with minimal manual intervention. Integrating this molecule into automated workflows would enable the rapid generation of compound libraries for screening in drug discovery and materials science.

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Safety | High risk of thermal runaway for exothermic reactions like nitration. ewadirect.com | Excellent heat transfer minimizes risk, small reaction volume enhances safety. seqens.com |

| Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. vapourtec.com |

| Scalability | Scale-up can be complex and dangerous. | Scalable by running the system for longer or "numbering up" reactors. ewadirect.com |

| Efficiency | Can lead to lower selectivity and byproduct formation. soton.ac.uk | Often results in higher yields and improved selectivity. vapourtec.com |

Theoretical Predictions for Novel Reactivity and Rational Molecular Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, offering a path to rational design and circumventing costly and time-consuming trial-and-error experimentation. nih.gov For this compound, theoretical studies are a largely unexplored avenue that could yield significant insights.

Future research should leverage computational methods such as Density Functional Theory (DFT) to:

Analyze Molecular Properties: Calculate the geometric and electronic structure, molecular electrostatic potential (MESP), and frontier molecular orbitals (HOMO-LUMO) to understand the molecule's inherent reactivity. globalresearchonline.netunpatti.ac.id DFT calculations can predict sites susceptible to nucleophilic or electrophilic attack, guiding the design of selective functionalization reactions. researchgate.net

Model Reaction Mechanisms: Investigate the potential energy surfaces for various reactions to understand transition states and reaction pathways. nih.gov This can help in optimizing reaction conditions and predicting the feasibility of novel transformations.

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies and NMR chemical shifts to aid in the characterization of the parent molecule and its derivatives. globalresearchonline.net

Another important area is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com By building mathematical models that correlate structural features of this compound derivatives with their biological activity or toxicity, researchers can:

Predict Biological Effects: Screen virtual libraries of derivatives to identify candidates with desired properties (e.g., as potential pharmaceuticals or agrochemicals) and flag those with potential toxicity. nih.govresearchgate.net

Guide Rational Design: Use the insights from QSAR models to rationally design new molecules with enhanced activity and improved safety profiles. mdpi.com

These computational approaches can significantly accelerate the discovery and development of new applications for compounds derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(Chloromethyl)-3-fluoro-2-nitrobenzene in laboratory settings?

- Methodological Answer : Synthesis typically involves sequential functionalization. A chloromethyl group can be introduced via Friedel-Crafts alkylation or by reacting hydroxymethyl intermediates with chlorinating agents like SOCl₂ (as seen in analogous chloromethylation reactions ). Subsequent nitration requires careful control of conditions (e.g., mixed HNO₃/H₂SO₄ at low temperatures) to direct nitro group placement. Fluorine’s electron-withdrawing effect may influence regioselectivity during nitration, necessitating optimization of stoichiometry and temperature .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer :

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for research use).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons adjacent to nitro/fluoro groups) .

- FT-IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl (~700 cm⁻¹).

- X-ray Crystallography : Resolve molecular geometry and validate bond angles/distances (e.g., nitro group torsion relative to the benzene ring ).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Reactivity : Nitro and chloromethyl groups pose explosion and alkylation risks. Avoid heat/sparks and store in inert atmospheres .

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Handle in fume hoods to prevent inhalation of volatile byproducts.

- Emergency Protocols : Follow codes P201 (obtain specialized instructions) and P210 (avoid ignition sources) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed during the nitration of chloromethyl-fluorobenzene precursors?

- Methodological Answer :

- Electronic Effects : Fluorine’s -I effect deactivates the ring, directing nitro groups to meta positions relative to itself. Steric hindrance from the chloromethyl group may further influence substitution patterns.

- Computational Modeling : Use DFT calculations to map electrostatic potential surfaces, predicting sites of electrophilic attack .

- Experimental Validation : Compare isomer ratios via HPLC after nitration under varying conditions (e.g., solvent polarity, acid strength) .

Q. How do steric and electronic effects of the chloromethyl and nitro groups influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Steric Effects : The chloromethyl group’s bulk may hinder para-substitution, favoring ortho pathways if steric constraints are minimized.

- Electronic Effects : Nitro groups enhance ring electron deficiency, accelerating NAS but requiring strong nucleophiles (e.g., amines, thiols).

- Kinetic Studies : Monitor reaction rates with different nucleophiles (e.g., aniline vs. ethanethiol) under controlled temperatures .

Q. What computational methods are effective in predicting the stability and degradation pathways of this compound under varying conditions?

- Methodological Answer :

- Degradation Modeling : Use molecular dynamics (MD) simulations to study hydrolytic cleavage of the C-Cl bond in aqueous environments.

- Thermal Stability : Apply thermogravimetric analysis (TGA) coupled with DFT to predict decomposition products (e.g., NO₂ release above 200°C).

- Environmental Fate : QSAR models estimate biodegradation potential and ecotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.